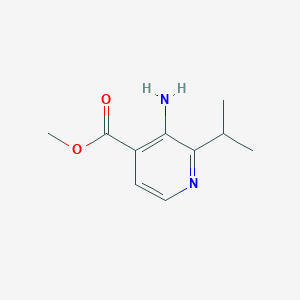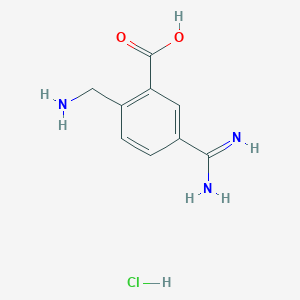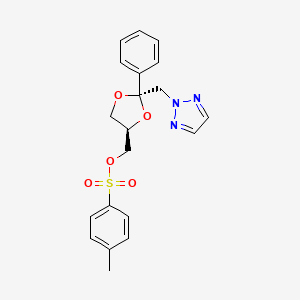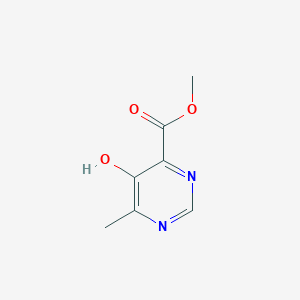![molecular formula C9H8O4S B14031956 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H8O4S It is a derivative of benzo[d][1,3]dioxole, featuring a methylthio group at the 4-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid typically involves the introduction of the methylthio group and the carboxylic acid group onto the benzo[d][1,3]dioxole core. One common method involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole.
Methylthio Group Introduction: The methylthio group is introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Methylthiolation: Using industrial catalysts to introduce the methylthio group efficiently.
High-Pressure Carboxylation: Employing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylthio group and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperonylic Acid:
3,4-(Methylenedioxy)benzoic Acid: Similar structure but with a methylenedioxy group instead of a methylthio group.
Uniqueness
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both the methylthio group and the carboxylic acid group on the benzo[d][1,3]dioxole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8O4S |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c1-14-8-5(9(10)11)2-3-6-7(8)13-4-12-6/h2-3H,4H2,1H3,(H,10,11) |
InChI-Schlüssel |
QXDSDXNTILOJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC2=C1OCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)

![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)




![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)


